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Compound of Interest

4-Bromo-5-methoxy-2-
Compound Name: -
methylaniline

Cat. No.: B116754

Application Notes and Protocols: 4-Bromo-5-
methoxy-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-5-methoxy-2-methylaniline is a substituted aromatic amine that serves as a
valuable intermediate in organic synthesis. Its structural features, including a reactive bromine
atom and a nucleophilic amino group, make it a key building block for the construction of
complex heterocyclic scaffolds. This is particularly relevant in the field of medicinal chemistry,
where it is utilized in the synthesis of kinase inhibitors for targeted cancer therapy. The strategic
placement of the bromo, methoxy, and methyl groups on the aniline ring allows for fine-tuning
of the physicochemical properties and biological activity of the resulting drug candidates.

Physicochemical Properties

Basic physicochemical data for 4-Bromo-5-methoxy-2-methylaniline is provided below.
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Property Value Source

CAS Number 152626-77-2 [PubChem][1]
Molecular Formula CsH10BrNO [PubChem][1]
Molecular Weight 216.07 g/mol [PubChem][1]

4-bromo-5-methoxy-2-
IUPAC Name - [PubChem][1]
methylaniline

Canonical SMILES CC1=C(C=C(C(=C1)Br)OC)N [PubChem][1]

Applications in Organic Synthesis

The primary application of 4-Bromo-5-methoxy-2-methylaniline is in the synthesis of 4-
anilinoquinazoline and 4-anilinoquinoline derivatives. These scaffolds are the core of numerous
potent and selective kinase inhibitors. The aniline nitrogen acts as a nucleophile, displacing a
leaving group (typically a chlorine atom) on the 4-position of the quinazoline or quinoline ring
system in a nucleophilic aromatic substitution (SNAr) reaction.

The bromine atom on the aniline ring can be retained in the final product or utilized for further
functionalization through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig
reactions, to introduce additional diversity and modulate biological activity.

Synthesis of Kinase Inhibitors

Derivatives of 4-anilinoquinazoline are known to be potent inhibitors of Epidermal Growth
Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
kinases.[2][3] These kinases are crucial components of signaling pathways that regulate cell
proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.
[4][5] By blocking the ATP-binding site of these kinases, inhibitors synthesized from
intermediates like 4-Bromo-5-methoxy-2-methylaniline can effectively halt these pathological
processes.

Experimental Protocols

The following are representative protocols for the synthesis of 4-anilinoquinazoline derivatives
using an analogue of 4-Bromo-5-methoxy-2-methylaniline. These protocols are based on
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established literature procedures and may require optimization for specific substrates and
scales.

Protocol 1: Microwave-Assisted Nucleophilic Aromatic
Substitution (SNAr)

This protocol describes the synthesis of a 4-(substituted-anilino)quinazoline via a microwave-
assisted SNAr reaction between a 4-chloroquinazoline and a substituted aniline. This method is
adapted from procedures for structurally similar anilines.[6][7]

Reaction Scheme:

Materials:

4-Chloroquinazoline derivative (1.0 eq)

4-Bromo-5-methoxy-2-methylaniline (1.2 eq)

Isopropanol or a 1:1 mixture of THF and water

Microwave reactor vials

Magnetic stirrer
Procedure:

» To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add the 4-
chloroquinazoline derivative (e.g., 0.5 mmol, 1.0 eq).

e Add 4-Bromo-5-methoxy-2-methylaniline (0.6 mmol, 1.2 eq).
e Add 4 mL of isopropanol or a 1:1 mixture of THF and water.

o Seal the vial and place it in the microwave reactor.

« Irradiate the reaction mixture at 100-120 °C for 10-30 minutes.

 After the reaction is complete, cool the vial to room temperature.
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* Remove the solvent under reduced pressure.

» Purify the residue by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can also
be employed to form the C-N bond between an aryl halide and an amine. While typically used
to couple an aryl halide with an amine, a protocol can be adapted for the reaction of 4-Bromo-
5-methoxy-2-methylaniline. This protocol is based on general procedures for the Buchwald-
Hartwig amination.[8][9]

Reaction Scheme:

Materials:

e 4-Bromo-5-methoxy-2-methylaniline (1.0 eq)

e Aryl halide (e.g., 4-chloroquinazoline) (1.1 eq)

o Palladium precatalyst (e.g., Pd2(dba)s, 1-2 mol%)

e Phosphine ligand (e.g., XPhos, 2-4 mol%)

e Base (e.g., NaOtBu, Cs2COs3, 1.5 eq)

e Anhydrous, degassed solvent (e.g., toluene, dioxane)
e Schlenk tube or glovebox

Procedure:

» In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand,
and base to an oven-dried Schlenk tube with a magnetic stir bar.

e Add the 4-Bromo-5-methoxy-2-methylaniline and the aryl halide to the tube.

e Add the anhydrous, degassed solvent via syringe.
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e Seal the tube and heat the reaction mixture to 80-110 °C.

e Monitor the reaction progress by TLC or LC-MS.

e Once the reaction is complete, cool the mixture to room temperature.

» Dilute with an organic solvent (e.qg., ethyl acetate) and filter through a pad of celite.
o Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

» Filter and concentrate the solution under reduced pressure.

 Purify the crude product by column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of 4-anilinoquinazoline
derivatives from various substituted anilines and 4-chloroquinazolines, which are analogous to
reactions involving 4-Bromo-5-methoxy-2-methylaniline.
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Aniline Quinazoline Reaction .
Entry o o . Yield (%) Reference
Derivative Derivative Conditions
Not specified,
6,7-
) but potent
4-bromo-2- dimethoxy-4- Isopropanaol, ]
1 N ) anticancer [10]
methylaniline  chloroquinaz reflux, 3h o
) activity
oline
reported
Not specified,
6,7-
) but potent
3- dimethoxy-4- Isopropanol, )
2 N ] anticancer [10]
bromoaniline chloroquinaz reflux, 3h o
) activity
oline
reported
4-chloro-6-
4-methoxy-N-  iodo-2- Microwave,
3 . : : 90% [7]
methylaniline phenylquinaz 10 min
oline
4-fluoro-2- 4- Microwave, )
] High
4 methoxy-N- chloroquinaz 100°C, 10-20 [6]
. : : (expected)
methylaniline  oline min

Signaling Pathway Visualization

Inhibitors derived from 4-Bromo-5-methoxy-2-methylaniline often target the EGFR and
VEGFR-2 signaling pathways, which are critical in cancer progression.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway plays a key role in cell proliferation
and survival.[11] Ligand binding to EGFR leads to receptor dimerization and
autophosphorylation, initiating downstream cascades such as the RAS-RAF-MAPK and PI3K-
AKT pathways.[4][11] Small molecule inhibitors compete with ATP for the kinase domain,
blocking these downstream signals.[11]
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Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway is central to
angiogenesis, the formation of new blood vessels.[12] Binding of VEGF to VEGFR-2 triggers
downstream signaling, including the PLCy-PKC-MAPK and PI3K-Akt pathways, promoting
endothelial cell proliferation, migration, and survival.[13]
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Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow Visualization
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The following diagram illustrates a general workflow for the synthesis and evaluation of a
kinase inhibitor using 4-Bromo-5-methoxy-2-methylaniline.

4-Bromo-5-methoxy-2-methylaniline
+ 4-Chloroquinazoline

SNAr or Buchwald-Hartwig
Coupling

Column Chromatography

Spectroscopic Analysis 4-Anilinoquinazoline
(NMR, MS, IR) Product

In Vitro Kinase Assay Cell-Based Assays

(EGFR/VEGFR-2) (Proliferation, Apoptosis)

Data Analysis
(ICs0 Determination)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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